

Sodium Anthranilate (CAS 552-37-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium anthranilate**

Cat. No.: **B1290561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of **sodium anthranilate** (CAS 552-37-4), the sodium salt of the aromatic amino acid, anthranilic acid. This document consolidates critical physicochemical data, spectroscopic information, biological activities, and relevant experimental protocols to support research and development endeavors.

Physicochemical Properties

Sodium anthranilate is a white to off-white crystalline powder.^[1] It is the sodium salt of anthranilic acid and is soluble in water.^{[1][2]} Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	552-37-4	[3]
Molecular Formula	C ₇ H ₆ NNaO ₂	[2]
Molecular Weight	159.12 g/mol	[2]
Melting Point	>250 °C (decomposes)	[2]
Boiling Point	311.9 °C at 760 mmHg (for anthranilic acid)	[4]
Solubility	Soluble in water and alcohol. Slightly soluble in DMSO and methanol.	[2][4]
Appearance	White to light yellow or very dark grey crystalline solid/powder.	[2][5]
pKa	4.95 (for the carboxylic acid of the parent anthranilic acid)	N/A
LogP	0.21350 (for the parent anthranilic acid)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **sodium anthranilate**. Below are the expected spectroscopic data based on the analysis of anthranilic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **sodium anthranilate** are predicted based on data for anthranilic acid in DMSO-d₆. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Sodium Anthranilate**

¹ H NMR	Predicted Chemical Shift (ppm)	¹³ C NMR	Predicted Chemical Shift (ppm)
H-3	~6.6 ppm	C-1 (C-COO ⁻)	~170 ppm
H-4	~7.2 ppm	C-2 (C-NH ₂)	~151 ppm
H-5	~6.8 ppm	C-3	~116 ppm
H-6	~7.7 ppm	C-4	~134 ppm
-NH ₂	~5.9 ppm (broad)	C-5	~114 ppm
C-6	~131 ppm		

Note: The chemical shifts are estimations for the sodium salt based on the parent acid and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **sodium anthranilate** will exhibit characteristic absorption bands corresponding to its functional groups.

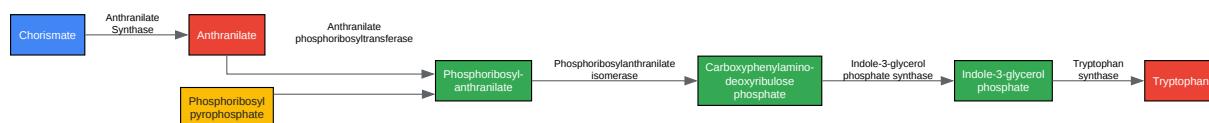
Table 3: Characteristic IR Absorption Bands for **Sodium Anthranilate**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (amine)	Stretching	3400-3200 (two bands for primary amine)
C=O (carboxylate)	Asymmetric Stretching	1610-1550
C=O (carboxylate)	Symmetric Stretching	1420-1300
C=C (aromatic)	Stretching	1600-1450
C-N (aromatic amine)	Stretching	1340-1250
C-H (aromatic)	Bending (out-of-plane)	900-680

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **sodium anthranilate** is expected to show a molecular ion peak corresponding to the free anthranilic acid ($m/z = 137$) after in-source protonation, followed by characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for **Sodium Anthranilate**

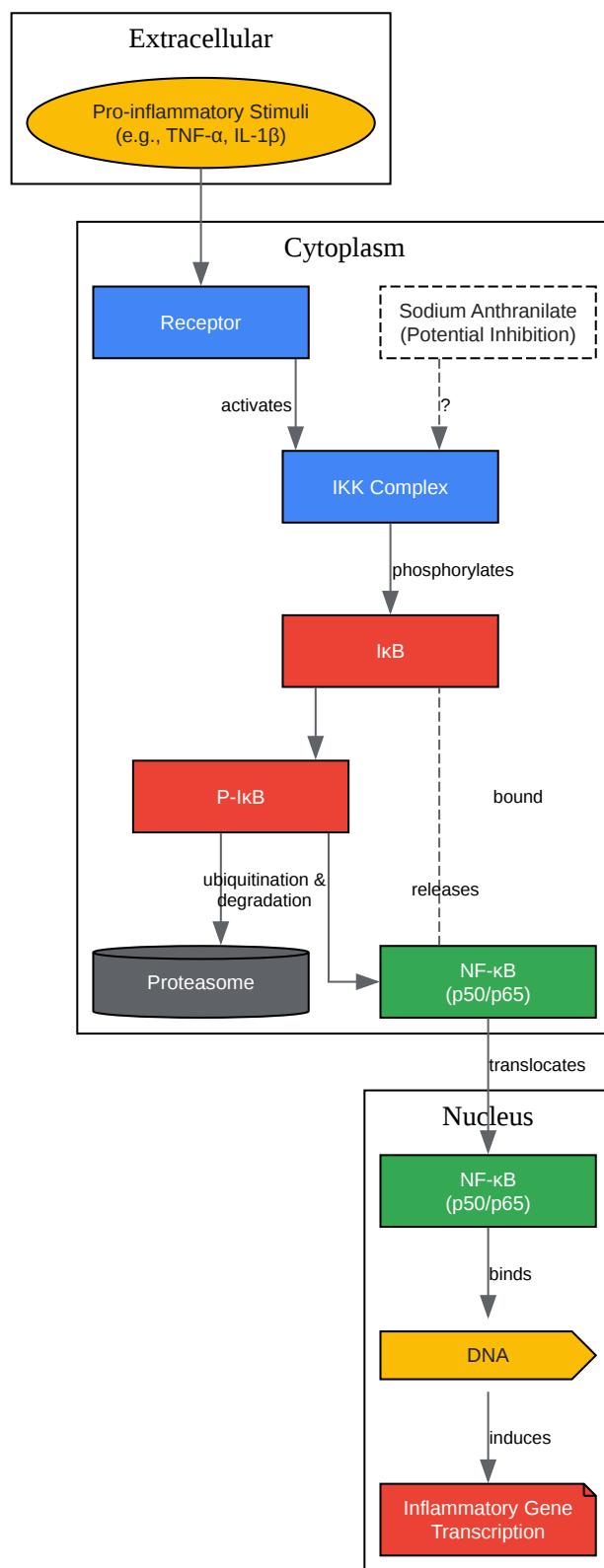

m/z	Predicted Fragment	Fragmentation Pathway
137	$[C_7H_7NO_2]^+$	Molecular ion of anthranilic acid
119	$[C_7H_5O_2]^+$	Loss of NH_2
92	$[C_6H_6N]^+$	Loss of $COOH$
65	$[C_5H_5]^+$	Loss of HCN from $[C_6H_6N]^+$

Biological Activity and Signaling Pathways

Anthranilate is a key intermediate in the biosynthesis of the essential amino acid tryptophan in plants and microorganisms.[\[2\]](#)[\[4\]](#)[\[6\]](#) This pathway is a potential target for the development of herbicides and antimicrobial agents.

Tryptophan Biosynthesis Pathway

The biosynthesis of tryptophan from chorismate involves anthranilate as a crucial intermediate. The pathway is initiated by the enzyme anthranilate synthase.



[Click to download full resolution via product page](#)

Tryptophan biosynthesis from chorismate.

Anti-inflammatory Potential

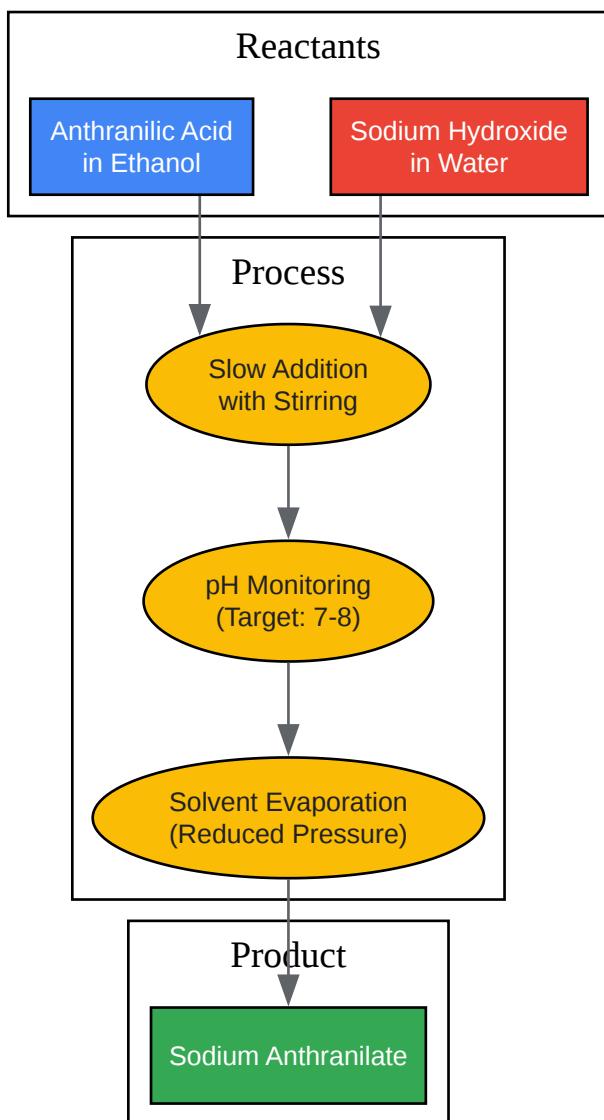
Derivatives of anthranilic acid, such as fenamates, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).^[7] While the direct anti-inflammatory mechanism of **sodium anthranilate** is not extensively documented, it is plausible that it may exert its effects through the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory agents.^{[6][8]}

[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of Sodium Anthranilate


A common method for the preparation of **sodium anthranilate** involves the neutralization of anthranilic acid with a sodium base.

Materials:

- Anthranilic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Magnetic stirrer and stir bar
- Beaker
- pH meter or pH paper

Procedure:

- Dissolve a known molar amount of anthranilic acid in a minimal amount of ethanol in a beaker.
- In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
- While stirring the anthranilic acid solution, slowly add the sodium hydroxide solution.
- Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly basic (pH 7-8).
- The resulting solution contains **sodium anthranilate**. The product can be isolated by evaporation of the solvent under reduced pressure.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **sodium anthranilate**.

Purification by Recrystallization

For higher purity, **sodium anthranilate** can be recrystallized.

Materials:

- Crude **sodium anthranilate**
- Ethanol

- Deionized water
- Heating mantle or hot plate
- Erlenmeyer flask
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude **sodium anthranilate** in a minimal amount of hot ethanol or an ethanol/water mixture in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
- Hot filter the solution to remove any insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An isocratic reverse-phase HPLC method can be adapted for the analysis of **sodium anthranilate**.

Instrumentation:

- HPLC system with a UV detector

- C18 column (e.g., 4.6 x 250 mm, 5 μm)

Mobile Phase:

- A mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).

Procedure:

- Prepare a standard solution of **sodium anthranilate** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the **sodium anthranilate** in the mobile phase.
- Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 254 nm or 310 nm.
- Inject the standard and sample solutions into the HPLC system.
- Quantify the amount of **sodium anthranilate** in the sample by comparing the peak area with that of the standard.

Safety Information

Sodium anthranilate should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with **sodium anthranilate**. The compiled data and protocols are intended to facilitate further research and development in the fields of chemistry, biology, and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sodium Anthranilate (CAS 552-37-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290561#sodium-anthranilate-cas-number-552-37-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com